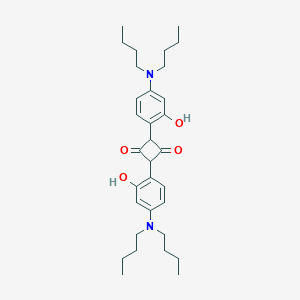

Tetrabutyl squarate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tetrabutyl squarate, also known as this compound, is a useful research compound. Its molecular formula is C32H46N2O4 and its molecular weight is 522.7 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Alicyclic - Cycloparaffins - Cyclobutanes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Nucleophilic Substitution with Amines

Tetrabutyl squarate reacts with primary and secondary amines to form squaramides, a class of compounds with strong hydrogen-bonding capabilities. This reaction proceeds via stepwise nucleophilic substitution:

Mechanism:

-

The first amine attacks one carbonyl group, forming a monoamide intermediate.

-

The second amine substitutes the remaining alkoxy group, yielding a symmetric or asymmetric squaramide.

Example:

In the synthesis of neoglycoproteins, this compound conjugates with lysine residues in proteins under mild alkaline conditions (pH 8.5–9.0). The reaction efficiency depends on buffer concentration and hapten ratios (Table 1) .

Table 1: Conjugation Efficiency of Squarate Esters with Bovine Serum Albumin (BSA)

| Hapten Concentration (mM) | Buffer Concentration (M) | Reaction Time (h) | Hapten/BSA Ratio | Yield (%) |

|---|---|---|---|---|

| 40 | 0.05 | 25 | 18:1 | 88 |

| 40 | 0.5 | 8 | 18:1 | 91 |

Data adapted from PMC2266071 .

Hydrolysis and Intramolecular Cyclization

This compound undergoes pH-dependent hydrolysis or cyclization. Under acidic conditions, hydrolysis dominates, yielding squaric acid derivatives. In contrast, basic conditions favor intramolecular cyclization to form cyclic squaramides (Fig. 1) .

Key Findings:

-

Hydrolysis: At pH 5, hydrolysis proceeds with a rate constant kobs=0.65×10−5s−1 .

-

Cyclization: At pH 8, cyclization dominates (kobs=3.85×10−5s−1), forming stable five-membered squaramide rings .

Figure 1: Competition between hydrolysis and cyclization pathways of squarate esters.

Electrocyclic and Pericyclic Reactions

This compound participates in thermal electrocyclic reactions, enabling access to complex polycyclic frameworks. For instance, squarate derivatives undergo 6π-electrocyclic ring closures under microwave irradiation or high-temperature conditions (Scheme 1) .

Example:

In the total synthesis of (–)-colombiasin A, a squarate derivative undergoes:

-

Electrocyclic opening of the cyclobutene ring.

-

6π-electrocyclic closure to form a bicyclic intermediate (80% yield) .

Thionation Reactions

Lawesson’s reagent selectively replaces carbonyl oxygen with sulfur in squarate esters. The reaction is regioselective, favoring substitution at the carbonyl opposite bulky substituents (e.g., peptide chains) .

Mechanistic Insight:

Thionation of monoamide squarates (e.g., compound 6a ) produces thiocarbonyl derivatives, confirmed by UV-Vis spectroscopy (λmax=332nm) and 1H-NMR shifts (Δδ=1.77ppm) .

Propiedades

Número CAS |

121289-36-9 |

|---|---|

Fórmula molecular |

C32H46N2O4 |

Peso molecular |

522.7 g/mol |

Nombre IUPAC |

2,4-bis[4-(dibutylamino)-2-hydroxyphenyl]cyclobutane-1,3-dione |

InChI |

InChI=1S/C32H46N2O4/c1-5-9-17-33(18-10-6-2)23-13-15-25(27(35)21-23)29-31(37)30(32(29)38)26-16-14-24(22-28(26)36)34(19-11-7-3)20-12-8-4/h13-16,21-22,29-30,35-36H,5-12,17-20H2,1-4H3 |

Clave InChI |

GMDZOEQOTJOQIL-UHFFFAOYSA-N |

SMILES |

CCCCN(CCCC)C1=CC(=C(C=C1)C2C(=O)C(C2=O)C3=C(C=C(C=C3)N(CCCC)CCCC)O)O |

SMILES canónico |

CCCCN(CCCC)C1=CC(=C(C=C1)C2C(=O)C(C2=O)C3=C(C=C(C=C3)N(CCCC)CCCC)O)O |

Key on ui other cas no. |

121289-36-9 |

Sinónimos |

1,3-bis(4-dibutylamino-2-hydroxyphenyl)-2,4-dihydroxycyclobutenediylium tetrabutyl squarate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.